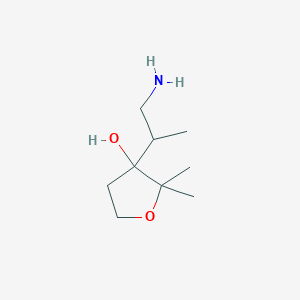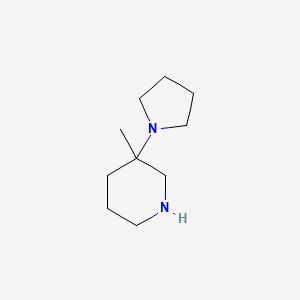![molecular formula C15H21ClO B13167931 ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a cyclopentyl group, which is further substituted with a chloromethyl group and an ethoxy group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the chloromethylation of cyclopentane using formaldehyde and hydrochloric acid to form 1-(chloromethyl)cyclopentane.
Ethoxylation: The next step is the reaction of 1-(chloromethyl)cyclopentane with ethylene oxide to introduce the ethoxy group, forming 2-[1-(chloromethyl)cyclopentyl]ethanol.
Benzylation: Finally, the compound is benzylated by reacting 2-[1-(chloromethyl)cyclopentyl]ethanol with benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group in ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives under high pressure and in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols, conducted in polar solvents like water or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, conducted in acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, conducted under high pressure.
Major Products:
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms due to its unique structure.
Biology and Medicine:
- Potential use in drug discovery and development as a scaffold for designing new pharmaceuticals.
- Studied for its biological activity and interactions with various enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mecanismo De Acción
The mechanism of action of ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The presence of the chloromethyl group makes it reactive towards nucleophiles, which can lead to the formation of covalent bonds with biological molecules, altering their function.
Comparación Con Compuestos Similares
({2-[1-(Hydroxymethyl)cyclopentyl]ethoxy}methyl)benzene: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
({2-[1-(Methyl)cyclopentyl]ethoxy}methyl)benzene: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness:
- The presence of the chloromethyl group in ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene makes it more reactive towards nucleophiles compared to its analogs.
- The combination of aromatic and aliphatic characteristics provides unique chemical properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H21ClO |
|---|---|
Peso molecular |
252.78 g/mol |
Nombre IUPAC |
2-[1-(chloromethyl)cyclopentyl]ethoxymethylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-13-15(8-4-5-9-15)10-11-17-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
Clave InChI |
SDXUJQJBYSSGBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CCOCC2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)


![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)






![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)
